Cas no 134940-25-3 (1-Benzyloxy-2-(1-chloroethyl)-benzene)

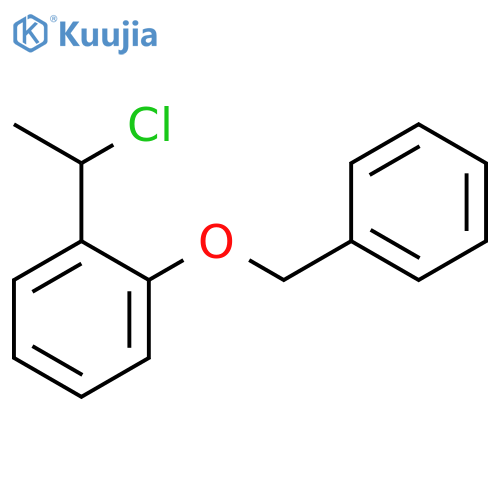

134940-25-3 structure

商品名:1-Benzyloxy-2-(1-chloroethyl)-benzene

CAS番号:134940-25-3

MF:C15H15ClO

メガワット:246.732003450394

MDL:MFCD30725879

CID:5217741

1-Benzyloxy-2-(1-chloroethyl)-benzene 化学的及び物理的性質

名前と識別子

-

- 1-Benzyloxy-2-(1-chloroethyl)-benzene

- Benzene, 1-(1-chloroethyl)-2-(phenylmethoxy)-

-

- MDL: MFCD30725879

- インチ: 1S/C15H15ClO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

- InChIKey: QGQPSEJUPBOIKK-UHFFFAOYSA-N

- ほほえんだ: C1(C(Cl)C)=CC=CC=C1OCC1=CC=CC=C1

じっけんとくせい

- 色と性状: No date available

- 密度みつど: No date available

- ゆうかいてん: No date available

- ふってん: No date available

- フラッシュポイント: No date available

- じょうきあつ: No date available

1-Benzyloxy-2-(1-chloroethyl)-benzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Benzyloxy-2-(1-chloroethyl)-benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB475172-5g |

1-Benzyloxy-2-(1-chloro-ethyl)-benzene; . |

134940-25-3 | 5g |

€1846.50 | 2025-03-19 | ||

| abcr | AB475172-1 g |

1-Benzyloxy-2-(1-chloro-ethyl)-benzene |

134940-25-3 | 1g |

€611.70 | 2023-04-21 | ||

| abcr | AB475172-1g |

1-Benzyloxy-2-(1-chloro-ethyl)-benzene; . |

134940-25-3 | 1g |

€611.70 | 2025-03-19 |

1-Benzyloxy-2-(1-chloroethyl)-benzene 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

134940-25-3 (1-Benzyloxy-2-(1-chloroethyl)-benzene) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:134940-25-3)1-Benzyloxy-2-(1-chloroethyl)-benzene

清らかである:99%/99%

はかる:1g/5g

価格 ($):362.0/1094.0